molecular formula C20H20O7 B1666156 Averantin CAS No. 5803-62-3

Averantin

Cat. No.: B1666156
CAS No.: 5803-62-3
M. Wt: 372.4 g/mol
InChI Key: WGPOPPKSQRZUTP-UHFFFAOYSA-N
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Description

Averantin is a polyketide compound produced by certain species of the fungus Aspergillus, particularly Aspergillus parasiticus and Aspergillus flavus. It is an intermediate in the biosynthetic pathway of aflatoxins, which are highly toxic and carcinogenic secondary metabolites. This compound plays a crucial role in the conversion of norsolorinic acid to aflatoxins, making it an important compound in the study of fungal metabolism and toxin production .

Mechanism of Action

Target of Action

Averantin, also known as (-)-Averantin, is a secondary metabolite produced by certain fungi, including Aspergillus species . It serves as a precursor in the biosynthesis of aflatoxin B1 , a potent mycotoxin. The primary target of this compound is the aflatoxin biosynthetic pathway .

Mode of Action

The mode of action of this compound involves its conversion into other compounds in the aflatoxin biosynthetic pathway . The nor1 gene encodes for ketoreductase that reduces the primary keto group of the NOR hydroxyl group and leads to the production of this compound . Other genes that can be used for this reduction reaction are homologous norA and norB, which encode for short-chain aryl alcohol dehydrogenase .

Biochemical Pathways

This compound is involved in the aflatoxin biosynthetic pathway . It is converted from norsolorinic acid, a step governed by the aflD gene . This compound is then further transformed into other compounds, including averufin . This complex pathway involves at least 27 enzymatic reactions .

Result of Action

The result of this compound’s action is the production of aflatoxin B1, a potent mycotoxin . Aflatoxin B1 is highly toxic and carcinogenic, posing significant health risks when ingested by humans or animals .

Action Environment

The production of this compound and its conversion into aflatoxin B1 can be influenced by various environmental factors . These include nutritional factors such as carbon and nitrogen source, environmental effects such as water activity and temperature, and physiological conditions such as pH . Understanding these factors can help in developing strategies to control aflatoxin contamination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of averantin involves the reduction of norsolorinic acid by a cytosol oxidoreductase enzyme in the presence of NADPH or NADH. This reaction is reversible when NADP or NAD is present . The process is typically carried out under controlled laboratory conditions to ensure the proper conversion of norsolorinic acid to this compound.

Industrial Production Methods

Industrial production of this compound is not common due to its role as an intermediate in the biosynthesis of aflatoxins. it can be produced in large quantities through the cultivation of Aspergillus species under specific conditions that promote the production of aflatoxin intermediates. This involves maintaining optimal temperature, humidity, and nutrient availability to support fungal growth and metabolite production .

Scientific Research Applications

Averantin is primarily studied in the context of aflatoxin biosynthesis. Its role as an intermediate makes it a valuable compound for understanding the enzymatic pathways and genetic regulation involved in toxin production. Research on this compound contributes to the development of strategies to control aflatoxin contamination in food and feed, which is a significant concern for food safety and public health .

The unique chemical structure of this compound allows for the exploration of its biological activities, including antimicrobial and anticancer properties .

Comparison with Similar Compounds

Averantin is part of a larger group of anthraquinone derivatives produced by Aspergillus species. Similar compounds include:

Compared to these compounds, this compound is unique in its specific role as an intermediate that bridges the conversion of norsolorinic acid to more advanced aflatoxin precursors. Its study provides insights into the early stages of aflatoxin biosynthesis and the enzymatic mechanisms involved .

Properties

IUPAC Name

1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPOPPKSQRZUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973614
Record name 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5803-62-3
Record name 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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